molecular formula C9H10O2 B14000516 3-Methylidene-3a,4,5,7a-tetrahydro-1-benzofuran-2-one CAS No. 60916-75-8

3-Methylidene-3a,4,5,7a-tetrahydro-1-benzofuran-2-one

Cat. No.: B14000516
CAS No.: 60916-75-8
M. Wt: 150.17 g/mol
InChI Key: OWXXTXZKQXMYEX-UHFFFAOYSA-N
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Description

3-Methylidene-3a,4,5,7a-tetrahydrobenzofuran-2-one is a chemical compound with the molecular formula C9H10O2 It is known for its unique structure, which includes a benzofuran ring fused with a tetrahydrobenzene ring and a methylene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-3a,4,5,7a-tetrahydrobenzofuran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate diene in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-Methylidene-3a,4,5,7a-tetrahydrobenzofuran-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-3a,4,5,7a-tetrahydrobenzofuran-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methylene group at the 3-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylidene-3a,4,5,7a-tetrahydrobenzofuran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methylidene-3a,4,5,7a-tetrahydrobenzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylidene-3a,4,5,7a-tetrahydro-1-benzofuran-2-one
  • 3-Methylidene-3a,4,5,7a-tetrahydrobenzofuran-2-one derivatives

Uniqueness

3-Methylidene-3a,4,5,7a-tetrahydrobenzofuran-2-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

60916-75-8

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-methylidene-3a,4,5,7a-tetrahydro-1-benzofuran-2-one

InChI

InChI=1S/C9H10O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h3,5,7-8H,1-2,4H2

InChI Key

OWXXTXZKQXMYEX-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCC=CC2OC1=O

Origin of Product

United States

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